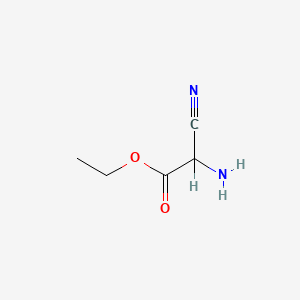

Ethyl 2-amino-2-cyanoacetate

Vue d'ensemble

Description

Ethyl 2-amino-2-cyanoacetate is an organic compound that contains both an amino group and a cyano group attached to the same carbon atom. This compound is a versatile intermediate in organic synthesis due to its unique structure, which allows it to participate in a variety of chemical reactions. It is commonly used in the synthesis of heterocyclic compounds and other biologically active molecules.

Mécanisme D'action

Target of Action

Ethyl 2-amino-2-cyanoacetate is primarily used as a reactant in the synthesis of various heterocyclic compounds . The compound’s primary targets are the carbonyl and cyano functions, which are suitably situated to enable reactions with common bidentate reagents .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the direct treatment of different amines with ethyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Biochemical Pathways

This compound is involved in the synthesis of a variety of heterocyclic compounds . These compounds are utilized extensively in the formation of biologically active novel heterocyclic moieties . The compound has been used as an intermediate in the synthesis of n-oxides, which are important for their stability and resistance to nucleophilic attack .

Result of Action

The result of the action of this compound is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists in the last decade .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a solvent, can affect the yield of the target compounds .

Analyse Biochimique

Biochemical Properties

Ethyl 2-amino-2-cyanoacetate is a precursor for heterocyclic synthesis . It can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can interact with common bidentate reagents to form a variety of heterocyclic compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its three different reactive centers—nitrile, ester, acidic methylene site . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-cyanoacetate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with ammonia or an amine. This reaction typically occurs under mild conditions and can be carried out in the presence of a solvent such as ethanol .

Another method involves the cyanoacetylation of amines. This process includes the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The reaction of ethyl cyanoacetate with ammonia or an amine is typically carried out in a solvent-free environment or with minimal solvent to reduce costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-2-cyanoacetate undergoes various types of chemical reactions, including:

Condensation Reactions: It can participate in condensation reactions such as the Knoevenagel condensation, where it reacts with aldehydes or ketones to form α,β-unsaturated compounds.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

Substitution Reactions: The amino and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Condensation Reactions: Typically involve the use of bases such as sodium ethoxide or piperidine as catalysts.

Cyclization Reactions: Often require acidic or basic conditions and may involve heating.

Substitution Reactions: Can be carried out using various nucleophiles or electrophiles depending on the desired product.

Major Products Formed

α,β-Unsaturated Compounds: Formed through condensation reactions.

Heterocyclic Compounds: Formed through cyclization reactions.

Substituted Derivatives: Formed through substitution reactions.

Applications De Recherche Scientifique

Ethyl 2-amino-2-cyanoacetate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Ethyl 2-amino-2-cyanoacetate can be compared to other similar compounds such as:

Ethyl cyanoacetate: Lacks the amino group, making it less versatile in certain reactions.

Methyl cyanoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

Cyanoacetamide: Contains an amide group instead of an ester group, leading to different reactivity and applications.

This compound is unique due to the presence of both the amino and cyano groups, which provide it with a high degree of reactivity and versatility in organic synthesis .

Activité Biologique

Ethyl 2-amino-2-cyanoacetate (EACA) is an organic compound recognized for its significant role in various biochemical processes and its potential pharmacological applications. This article delves into the biological activity of EACA, examining its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

EACA is characterized by the presence of both an amino group and a cyano group attached to the same carbon atom. Its molecular formula is , with a molecular weight of approximately 128.13 g/mol. The compound typically appears as a colorless liquid and exhibits potential toxicity upon exposure.

EACA's biological activity can be attributed to its ability to participate in various chemical reactions, particularly those involving its reactive centers: the nitrile, ester, and acidic methylene group.

- Condensation Reactions : EACA is involved in Knoevenagel condensation and Michael addition reactions, crucial for synthesizing various functional and pharmacologically active substances.

- Enzyme Interactions : The compound has been shown to interact with multiple enzymes, influencing their activity. For instance, it can act as an inhibitor or activator depending on the biochemical context.

Pharmacological Applications

Research indicates that EACA and its derivatives exhibit a range of biological activities:

- Antibacterial and Antifungal Activities : Several derivatives of EACA have been studied for their antibacterial and antifungal properties, making them potential candidates for drug development.

- Cancer Research : EACA derivatives are being explored for their efficacy in targeting cancer cells, highlighting their relevance in oncological pharmacology .

Structure-Activity Relationship (SAR)

A study conducted on the SAR of EACA derivatives revealed that specific structural modifications significantly impact biological activity. For example:

- Hydrophobic Functional Groups : The introduction of rigid hydrophobic groups at positions 3 and 4 of the aromatic ring enhances potency .

- Functional Group Tolerance : Primary and secondary amino groups are generally tolerated, while tertiary amino groups lead to a notable loss in activity .

Dosage Effects in Animal Models

Research has demonstrated that the effects of EACA vary with dosage levels in animal models:

- Therapeutic vs. Toxic Effects : Lower doses may exhibit beneficial effects, while higher concentrations can lead to toxicity. This dose-dependent behavior underscores the importance of careful dosage management in therapeutic applications.

Biochemical Pathways

EACA plays a crucial role in various metabolic pathways:

- Synthesis of Heterocycles : The compound serves as an intermediate in synthesizing numerous heterocyclic compounds, which are vital in medicinal chemistry.

- Enzymatic Conversions : EACA interacts with enzymes that facilitate its conversion into biologically active metabolites, further expanding its pharmacological potential.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

ethyl 2-amino-2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGRVMQGWVVHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.